Product packaging for Quinoxalin-6-ylboronic acid(Cat. No.:CAS No. 852432-98-5)

Quinoxalin-6-ylboronic acid

Cat. No.: B1388250
CAS No.: 852432-98-5
M. Wt: 173.97 g/mol
InChI Key: AWONZXSTLZEBCM-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylboronic acid is a derivative of the quinoxaline heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The quinoxaline core consists of a benzene ring fused with a pyrazine ring, making it a nitrogen-rich bicyclic compound . This structure is a versatile building block for constructing more complex molecules, particularly via Suzuki-Miyaura cross-coupling reactions, where the boronic acid functional group enables efficient carbon-carbon bond formation with various aryl halides. The quinoxaline scaffold displays a wide spectrum of significant biological activities, which makes its derivatives highly valuable in pharmaceutical research. These activities include anticancer , antimicrobial , antiviral , anti-inflammatory , antitubercular , and antidiabetic properties . Recent studies highlight the particular relevance of quinoxaline derivatives in developing potential therapeutic agents for respiratory viruses, including anti-SARS-CoV-2 research . The presence of the boronic acid group at the 6-position allows researchers to functionalize this pharmaceutically important nucleus, creating novel compounds for structure-activity relationship (SAR) studies and the development of new bioactive molecules. This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BN2O2 B1388250 Quinoxalin-6-ylboronic acid CAS No. 852432-98-5

Properties

IUPAC Name

quinoxalin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONZXSTLZEBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662803
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852432-98-5
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852432-98-5
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Synthetic Methodologies for Quinoxalin 6 Ylboronic Acid and Its Derivatives

Classical and Contemporary Synthesis of Quinoxaline-Boronic Acid Scaffolds

The synthesis of quinoxaline-boronic acid scaffolds, including the target compound Quinoxalin-6-ylboronic acid, predominantly relies on the introduction of a boronic acid or boronic ester functionality onto a pre-formed quinoxaline (B1680401) ring. The most common and contemporary approach is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloquinoxaline, such as 6-bromoquinoxaline (B1268447) or 6-chloroquinoxaline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

The general transformation can be represented as follows:

Miyaura Borylation of Haloquinoxaline

Scheme 1: General scheme for the Miyaura borylation of a 6-haloquinoxaline to form a quinoxaline-6-boronic acid pinacol (B44631) ester.

This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. A base, commonly potassium acetate (B1210297) (KOAc), is required to facilitate the transmetalation step. The resulting this compound pinacol ester is a stable, isolable intermediate that can be used directly in subsequent cross-coupling reactions or hydrolyzed under acidic or basic conditions to afford the corresponding this compound.

Classical methods for the synthesis of the quinoxaline core itself often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of a 6-substituted quinoxaline, a correspondingly substituted o-phenylenediamine would be required. However, the direct introduction of a boronic acid group via this condensation route is not straightforward due to the reactivity of the boronic acid moiety under the reaction conditions. Therefore, the post-functionalization of a haloquinoxaline via borylation remains the more prevalent and versatile strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a prime substrate for a variety of transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the elaboration of the quinoxaline scaffold and the synthesis of a diverse range of functionalized derivatives.

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is arguably the most important application of this compound. This palladium-catalyzed cross-coupling reaction involves the coupling of the organoboron compound with an organic halide or triflate in the presence of a base.

This compound can be coupled with a wide array of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides) and triflates to generate 6-aryl- and 6-heteroarylquinoxalines. The electronic and steric properties of the coupling partners can influence the reaction conditions required for efficient transformation.

Aryl/Heteroaryl HalideProductNotes
Bromobenzene6-PhenylquinoxalineA standard coupling partner.
4-Methoxyphenyl iodide6-(4-Methoxyphenyl)quinoxalineElectron-donating groups are well-tolerated.
4-Trifluoromethylphenyl bromide6-(4-Trifluoromethylphenyl)quinoxalineElectron-withdrawing groups are also well-tolerated.
2-Bromopyridine6-(Pyridin-2-yl)quinoxalineHeteroaromatic halides are effective substrates.
3-Chlorothiophene6-(Thiophen-3-yl)quinoxalineLess reactive chlorides may require more active catalyst systems.

Table 1: Representative Arylation and Heteroarylation Substrates for Suzuki-Miyaura Coupling with this compound.

The reactivity of different positions on the quinoxaline ring can be exploited for selective functionalization. For instance, in a dihaloquinoxaline such as 2,6-dichloroquinoxaline (B50164), the C2 position is generally more activated towards nucleophilic substitution, while the C6 position is more amenable to Suzuki-Miyaura coupling. This differential reactivity allows for sequential and site-selective cross-coupling reactions to build complex molecular architectures.

Catalyst PrecursorLigandBaseSolventTypical Substrates
Pd(PPh₃)₄-K₂CO₃, Na₂CO₃Toluene, DMEAryl/heteroaryl bromides and iodides
Pd(OAc)₂PPh₃, P(o-tol)₃K₃PO₄, Cs₂CO₃Dioxane, THFAryl/heteroaryl bromides and iodides
PdCl₂(dppf)dppfK₂CO₃, KOAcDMF, DioxaneA broad range of aryl/heteroaryl halides
Pd₂(dba)₃Buchwald-type phosphines (e.g., SPhos, XPhos)K₃PO₄, CsFToluene, DioxaneSterically hindered and less reactive aryl chlorides

Table 2: Common Catalyst Systems for Suzuki-Miyaura Reactions Involving Quinoxaline Scaffolds.

For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is often necessary. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which can undergo oxidative addition even with unreactive electrophiles. The choice of base and solvent is also critical and must be optimized for each specific substrate combination to ensure efficient reaction and minimize side reactions such as protodeboronation of the boronic acid.

While this compound itself is achiral, the development of enantioselective Suzuki-Miyaura reactions often relies on the use of chiral ligands that can induce asymmetry in the product. In this context, the quinoxaline scaffold can be incorporated into the structure of chiral ligands. For example, chiral P,N-ligands based on a quinoxaline backbone have been synthesized and evaluated in asymmetric catalysis.

The development of such ligands opens up the possibility of enantioselective transformations where a prochiral substrate is coupled with a quinoxaline-containing reagent, or where the atropisomeric synthesis of biaryls is controlled by a chiral quinoxaline-based ligand. Although specific examples of enantioselective Suzuki-Miyaura reactions directly employing this compound to generate a chiral product are not yet widespread, the principles of asymmetric catalysis suggest that this is a feasible and promising area for future research. The design of novel chiral quinoxaline-phosphine or quinoxaline-NHC (N-heterocyclic carbene) ligands could lead to new enantioselective methods for the synthesis of valuable chiral compounds.

Iron-Catalyzed Cross-Coupling Approaches

In recent years, there has been a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron. Iron-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of C-C bonds. One notable approach is the iron-catalyzed direct C-H arylation of heterocycles.

In this type of reaction, a C-H bond on the quinoxaline ring can be directly coupled with an arylboronic acid in the presence of an iron catalyst and an oxidant. This approach bypasses the need for pre-functionalization of the quinoxaline with a halide, making it a more atom-economical process. For example, the reaction of quinoxaline with an arylboronic acid in the presence of an iron salt, such as Fe(NO₃)₃, and a persulfate oxidant can lead to the formation of an aryl-substituted quinoxaline.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. In the context of quinoxaline synthesis, these methods offer a valuable alternative to traditional palladium-catalyzed reactions.

One notable application is the N-amidation of boronic acids. A mild, copper-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids provides a non-basic route to N-substituted amides. nih.gov This method is particularly useful for synthesizing amides that may be sensitive to basic conditions. The reaction proceeds efficiently with stoichiometric amounts of a copper(I) source, such as copper(I) diphenylphosphinate (B8688654) (CuDPP), and can tolerate a variety of functional groups on the arylboronic acid. nih.gov

Key Features of Copper-Mediated N-Amidation:

Mild Reaction Conditions: The reaction is typically carried out under non-basic and non-oxidizing conditions. nih.gov

Chemoselectivity: The use of a Cu(I) source favors the cross-coupling at the N-O bond of the O-acetyl hydroxamic acid, avoiding the competing Lam-like N-arylation that can be observed with Cu(II) catalysts. nih.gov

Substrate Scope: The methodology is applicable to a range of arylboronic acids, including those with electron-donating substituents. nih.gov

Another significant copper-catalyzed reaction involves the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. This reaction utilizes a simple copper catalyst and a diphosphine ligand, with phenylsilane (B129415) as the terminal reductant. nih.gov Mechanistic studies indicate that the reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation of the nitroarene and the subsequent C-N bond formation with the aryl boronic acid. nih.gov

Furthermore, copper catalysis is effective in the synthesis of alkenyl boronic esters through the cross-coupling of vinyliodonium salts and diboron reagents. rsc.org This method is characterized by its mild conditions and rapid reaction times. rsc.org

The following table summarizes representative examples of copper-mediated cross-coupling reactions relevant to the synthesis of quinoxaline precursors and derivatives.

Reactant 1Reactant 2Catalyst/ReagentProduct TypeRef.
Arylboronic acidO-acetyl hydroxamic acidCu(I) sourceN-aryl amide nih.gov
NitroareneArylboronic acidCuX/diphosphineDiarylamine nih.gov
Vinyliodonium saltDiboron reagentCopper catalystAlkenyl boronic ester rsc.org

Site-Selective Functionalization and Regioselectivity Control

The ability to selectively functionalize specific positions of the quinoxaline ring is paramount for the synthesis of complex molecules with desired properties. C-H activation has become a cornerstone of modern organic synthesis, offering an atom-economical approach to introduce functional groups without the need for pre-functionalized substrates. mdpi.comnih.gov

Transition metal catalysis, particularly with palladium, has been extensively explored for the regioselective C-H functionalization of quinolines and their N-oxide derivatives, providing valuable insights applicable to quinoxalines. mdpi.com For instance, palladium-catalyzed C2-arylation of quinoline-N-oxide with unactivated benzene (B151609) has been achieved with good regioselectivity. mdpi.com

Strategies for Regiocontrol:

Directing Groups: The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling selective functionalization.

Ligand Effects: The choice of ligand in the catalytic system can significantly influence the regioselectivity of the reaction.

Substrate Control: The inherent electronic properties of the quinoxaline ring can direct functionalization to specific positions.

While the direct C-H functionalization of this compound itself is a specialized area, the principles of regioselective synthesis of quinoxaline derivatives are well-established. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and widely used method for quinoxaline synthesis. chim.it The substitution pattern on both reactants dictates the final substitution pattern on the quinoxaline product.

Recent advancements have focused on developing more versatile and selective methods. For instance, domino reactions involving the condensation of a diamine and an aldehyde, followed by cyclization and oxidation, can lead to the formation of 2-amino quinoxalines. chim.it

The following table highlights different approaches to achieve regioselectivity in the synthesis of functionalized quinoline (B57606) and quinoxaline systems.

HeterocycleReaction TypePosition FunctionalizedCatalyst/MethodRef.
Quinoline N-oxideC-H ArylationC2Palladium-catalyzed mdpi.com
QuinoxalineCondensation2,3-positionso-phenylenediamine + 1,2-dicarbonyl chim.it
QuinoxalineDomino Reaction2-position (amino)Diamine + Aldehyde + Cyanide chim.it

Advanced Derivatization Strategies

Boronic acids, including this compound, can readily undergo reversible reactions with diols and other polyols to form cyclic boronic esters (also known as boronate esters). wiley-vch.deresearchgate.net This reaction is fundamental to the application of boronic acids in various fields, including sensing and drug delivery. The formation of boronate esters is an equilibrium process influenced by pH. researchgate.net In aqueous solutions, both the neutral boronic acid and the anionic boronate can react with diols to form trigonal and tetrahedral boronate esters, respectively. researchgate.net

The stability and properties of boronate esters can be tuned by the choice of the diol. For example, pinacol esters, formed from the reaction of a boronic acid with pinacol, are commonly used as stable derivatives for purification and as coupling partners in Suzuki-Miyaura reactions. mdpi.com

Boronic acids can also form anhydrides, known as boroxines, through intermolecular dehydration. The formation of these anhydrides can sometimes complicate analysis and characterization. wiley-vch.de

The following table provides an overview of common derivatives of boronic acids.

DerivativeFormation ReactionKey Features
Boronate EsterReaction with a diol (e.g., ethylene (B1197577) glycol, pinacol)Reversible, pH-dependent, used for protection and in cross-coupling reactions
Boroxine (Anhydride)Intermolecular dehydration of boronic acidCan form spontaneously, may affect stability and reactivity

The introduction of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), into bioactive molecules is essential for positron emission tomography (PET) imaging. Boronic acid derivatives are valuable precursors for radiolabeling reactions.

While specific examples for this compound are not detailed in the provided search results, the general strategies for radiocyanation and fluorination of arylboronic acids are well-established. For instance, copper-mediated radiofluorination of arylboronic acids with [¹⁸F]fluoride is a common method for synthesizing ¹⁸F-labeled aromatic compounds. Similarly, palladium-catalyzed cross-coupling reactions can be employed for the introduction of a [¹¹C]cyano group using [¹¹C]cyanide.

These radiolabeling techniques are crucial for developing PET tracers based on the quinoxaline scaffold for in vivo imaging and drug development studies.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The incorporation of functionalized building blocks like this compound into MCRs can rapidly generate libraries of diverse compounds for biological screening.

Several types of MCRs are particularly well-suited for the use of boronic acids. The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid), and a boronic acid. nih.gov This reaction forms α-amino acids or related structures.

The Ugi reaction is another versatile MCR that can incorporate boronic acid-containing components. For example, a formyl-substituted quinoxaline boronic acid could serve as the aldehyde component in an Ugi four-component reaction. rug.nl

The following table illustrates the potential application of this compound or its derivatives in well-known MCRs.

MCR NameComponentsPotential Role of Quinoxaline Boronic Acid DerivativeProduct Scaffold
Petasis ReactionAmine, Carbonyl, Boronic AcidAs the boronic acid componentα-Amino acid derivative
Ugi ReactionAmine, Carbonyl, Isocyanide, Carboxylic AcidAs the carbonyl (e.g., formyl-quinoxaline boronic acid) or amine componentα-Acylamino carboxamide

Sustainable and Green Chemical Synthesis Techniques

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines to minimize environmental impact. ijirt.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ekb.eg

Key Green Chemistry Approaches for Quinoxaline Synthesis:

Green Solvents: Water, ionic liquids, and glycerol (B35011) have been explored as environmentally friendly alternatives to volatile organic solvents. ijirt.orgresearchgate.net

Catalysis: The use of heterogeneous catalysts, such as nano-zeolites and silica (B1680970) nanoparticles, facilitates easy separation and recycling, reducing waste. chim.itnih.gov Metal-based nanocatalysts, including those based on iron and gold, have also been employed. nih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasonic waves can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.orgresearchgate.net

Renewable Starting Materials: The use of starting materials derived from natural sources, such as ethyl gallate, offers a sustainable pathway to quinoxaline derivatives.

The traditional condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be made greener by performing the reaction in water, often without the need for a catalyst. researchgate.net

The following table summarizes various green synthetic methods for quinoxaline synthesis.

Green Chemistry PrincipleMethod/TechniqueAdvantagesRef.
Use of Green SolventsReaction in water or glycerolReduced toxicity and environmental impact ijirt.orgresearchgate.net
Heterogeneous CatalysisSilica nanoparticles, nano-zeolitesCatalyst recyclability, waste reduction chim.itnih.gov
Alternative Energy SourcesMicrowave irradiationShorter reaction times, lower energy consumption researchgate.net
Renewable FeedstocksSynthesis from ethyl gallateUse of sustainable starting materials

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis has emerged as a powerful and environmentally friendly technique to accelerate organic reactions. scielo.brniscpr.res.in This approach offers several advantages over traditional methods, including shorter reaction times, milder conditions, and often higher yields, making it a valuable tool for the synthesis of quinoxaline derivatives. scielo.brscispace.com

The application of ultrasonic irradiation can facilitate the condensation reaction between various 1,2-diamines and 1,2-dicarbonyl compounds, a common method for forming the quinoxaline core. scielo.briaea.org Research has demonstrated that these reactions can be carried out efficiently in green solvents like ethanol (B145695) or even water, often eliminating the need for a catalyst. scielo.brtandfonline.com For instance, the reaction of benzil (B1666583) and o-phenylenediamine in ethanol under ultrasound irradiation at room temperature can afford the desired quinoxaline product in excellent yield (98%) within 60 minutes. scielo.brscispace.com In contrast, the same reaction under conventional heating or at room temperature without sonication results in significantly lower yields. scielo.brscispace.com

This methodology's efficacy is highlighted by its compatibility with a range of functional groups on both the diamine and diketone precursors. niscpr.res.iniaea.org The primary mechanism involves acoustic cavitation, which enhances mass transfer and reaction rates. rsc.org The simplicity of the procedure, combined with its green credentials, makes it an attractive protocol for the synthesis of diverse quinoxaline libraries. niscpr.res.intandfonline.com

Reactants (1,2-Diamine & 1,2-Diketone)SolventConditionsReaction TimeYield (%)Reference
o-Phenylenediamine, BenzilEthanolUltrasound, RT60 min98 scielo.brscispace.com
o-Phenylenediamine, NinhydrinWaterUltrasound, RT10 min96 tandfonline.com
Substituted o-phenylenediamine, α-bromo ketonesEthanol / 20% NaOHUltrasoundNot specifiedHigh yields niscpr.res.in
1,2-(NH2)2C6H3Br, BenzilEthanolUltrasound, RT60 min95 scielo.br
1,2-(NH2)2C6H3NO2, BenzilEthanolUltrasound, RT60 min90 scielo.br

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the cost-effectiveness of chemical transformations. nih.gov In the synthesis of quinoxalines, various heterogeneous catalysts have been employed that can be easily recovered and reused without a significant loss of activity. nih.govrsc.org

One effective approach involves the use of heteropolyoxometalates, such as molybdophosphovanadates, supported on materials like commercial alumina. nih.gov These catalysts facilitate the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound at room temperature in a solvent like toluene, achieving high yields (up to 92%). nih.gov The solid nature of the catalyst allows for simple filtration and reuse. nih.gov

Another class of reusable catalysts includes nano-catalysts, which offer a large surface area and high reactivity. rsc.org Examples include:

Nano-kaoline/BF3/Fe3O4 : Used for quinoxaline preparation under grinding conditions. rsc.org

Magnetically separable MnFe2O4 : Allows for easy recovery of the catalyst using an external magnet. rsc.org

Silica nanoparticles : These can be used under solvent-free conditions and offer a wide range of active sites. rsc.org

Vanadium substituted Molybdotungstophosphoric acid (H5[PW6Mo4V2O40]·14H2O) : This solid acid catalyst is effective for the one-pot synthesis of quinoxalines and can be reused for up to four cycles. tandfonline.com

These systems often operate under mild conditions and can be used in aqueous media or solvent-free environments, further enhancing their environmental credentials. rsc.org The ability to recycle the catalyst multiple times makes these processes highly efficient and sustainable for the large-scale production of quinoxaline derivatives. rsc.orgtandfonline.com

Catalyst SystemReactantsConditionsYield (%)Catalyst ReusabilityReference
CuH2PMo11VO40 on Aluminao-Phenylenediamine, BenzilToluene, 25°C, 2h92Not specified nih.gov
H5[PW6Mo4V2O40]·14H2OSubstituted o-phenylenediamine, Aromatic benzilEthanol:Water (1:1), RefluxExcellentUp to 4 cycles tandfonline.com
Nano-BF3 SiO2α-Diketones, o-PhenylenediamineSolvent-free, Sonication, RTHighGradual decline in activity rsc.org
Graphene Oxide (GO)2-Nitroaniline, 1,2-Dicarbonyl compoundsNot specifiedModerate to excellentUp to 4 runs rsc.org
Fe3O4@SiO2/Schiff base/Co(II)o-Phenylenediamine, BenzilAqueous media, RTHighNot specified rsc.org

Solid-Phase Organic Synthesis (SPOS) of Quinoxaline Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This methodology has been successfully applied to the synthesis of quinoxalines. researchgate.net A common strategy involves immobilizing one of the reactants onto a solid support, carrying out the reaction sequence, and then cleaving the final product from the support. researchgate.net

A reported method describes the synthesis of a small library of ten quinoxalines using SynPhase™ Lanterns as the solid support. researchgate.net In this procedure, a polymer-bound o-phenylenediamine is reacted with various α-bromoketones in dimethylformamide (DMF) at 60°C. The reaction proceeds through an initial nucleophilic substitution, which is followed by a subsequent cyclization and oxidation sequence to form the quinoxaline ring system. researchgate.net

After the reaction is complete, the desired quinoxaline products are cleaved from the solid support using trifluoroacetic acid (TFA). researchgate.net This approach offers the advantages of simplified purification, as excess reagents and by-products can be washed away from the polymer-bound product, and the potential for automation. The resulting quinoxalines are obtained in good purity and yield. researchgate.net

Starting Material (on solid support)Reagent (α-bromoketone)Cleavage AgentOutcomeReference
Polymer-bound o-phenylenediamineVarious α-bromoketonesTFALibrary of 10 quinoxalines in good purity and yield researchgate.net

Mechanistic Investigations in Quinoxalin 6 Ylboronic Acid Chemistry

Reaction Mechanism Elucidation in Cross-Coupling Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Quinoxalin-6-ylboronic acid serves as a key nucleophilic partner in these reactions, coupling with various organic halides or triflates. The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetallation, and reductive elimination. nih.govlibretexts.org

Transmetallation is the pivotal step where the organic moiety from the boron atom is transferred to the palladium center. For this compound, this process requires activation by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Quinoxalin-6-yl-B(OH)3]⁻). This activation enhances the polarization of the boron-carbon bond, facilitating the transfer of the quinoxalin-6-yl group to the electrophilic Pd(II) center, which was formed during the initial oxidative addition step. organic-chemistry.orgrsc.org This step results in the formation of a diorganopalladium(II) complex and displaces the halide or triflate from the palladium coordination sphere. The efficiency of this step is highly dependent on the choice of base, solvent, and ligands on the palladium catalyst. scispace.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate (Ar-Pd(II)-X). This step involves the cleavage of the carbon-halide bond. nih.govlibretexts.org

Transmetallation : The activated boronate species, derived from this compound and a base, then undergoes transmetallation with the Ar-Pd(II)-X complex. The quinoxalin-6-yl group replaces the halide on the palladium, yielding a diorganopalladium(II) intermediate (Ar-Pd(II)-Quinoxalin-6-yl). rsc.orgwikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond, creating the coupled product (Ar-Quinoxalin-6-yl), and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Phosphine (B1218219) ligands or N-heterocyclic carbenes are commonly used to stabilize the palladium catalyst and influence the efficiency of these elementary steps. wikipedia.org Studies on the coupling of structurally similar 2,6-dihalopurines have demonstrated excellent regioselectivity, suggesting that the electronic properties of the heterocyclic system play a crucial role in directing the reaction pathway. scispace.com

Kinetic and Thermodynamic Studies of Chemical Transformations

While kinetic studies on the cross-coupling reactions of this compound are specific to individual catalytic systems, broader investigations into the surface interactions of quinoxaline (B1680401) derivatives provide significant insight into their kinetic and thermodynamic behavior. These studies often relate to corrosion inhibition, where the molecule's adsorption onto a metal surface is a key chemical transformation.

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate between the liquid and solid phases. nih.gov They are essential for understanding the mechanism of surface interactions.

Langmuir Isotherm : This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites, with no interaction between the adsorbed molecules. mdpi.com The adsorption of various quinoxaline derivatives on metal surfaces has been shown to fit the Langmuir model well, suggesting a strong interaction where molecules bind at specific sites. researchgate.netnajah.edunajah.edu

Frumkin Isotherm : Unlike the Langmuir model, the Frumkin isotherm accounts for lateral interactions (attraction or repulsion) between adsorbed molecules. unife.it This model is particularly useful in systems where adsorbate-adsorbate interactions cannot be ignored. For some quinoxalin-6-yl derivatives, the adsorption behavior has been found to obey the Frumkin isotherm, indicating the presence of repulsive forces within the adsorbed molecular layer. researchgate.net

Adsorption Isotherm Parameters for Quinoxaline Derivatives on Metal Surfaces
Quinoxaline DerivativeIsotherm ModelKey ParameterInterpretationSource
Generic Quinoxaline (QX)LangmuirΔG°ads = -31.38 kJ/molSpontaneous and strong adsorption process involving both physisorption and chemisorption.
PQDPPFrumkinInteraction parameter (a) > 0Repulsive interactions exist between the adsorbed inhibitor molecules on the mild steel surface. researchgate.net
BMQ, FVQ, STQLangmuirR² values close to 1The adsorption of the three compounds on the mild steel surface follows the Langmuir model. najah.edu

Kinetic studies of chemical transformations involving quinoxaline derivatives often focus on determining activation parameters, which provide insight into the energy barriers of the process. In the context of corrosion science, the effect of temperature on the corrosion rate in the presence and absence of a quinoxaline-based inhibitor is used to calculate the activation energy (Ea) of the corrosion process. najah.edu

An increase in the activation energy in the presence of the inhibitor suggests that the adsorbed molecules create a barrier to the corrosion reaction, a mechanism often associated with physical adsorption. najah.edunajah.edu Thermodynamic parameters of activation, such as the enthalpy of activation (ΔHₐ) and entropy of activation (ΔSₐ), can also be determined to further elucidate the mechanism of the transition state. najah.edu Positive values for ΔSₐ indicate that the adsorption process is driven by an increase in entropy as inhibitor molecules replace pre-adsorbed water molecules on the surface. najah.edu

Kinetic and Thermodynamic Activation Parameters for Carbon Steel Corrosion in 1.0 M HCl
SystemEa (kJ/mol)ΔHₐ (kJ/mol)ΔSₐ (J/mol·K)InterpretationSource
Blank (No Inhibitor)49.446.8-71.4Baseline corrosion process. najah.edu
With Quinoxaline Derivative Q366.463.8-18.4Increased energy barrier for corrosion, suggesting an inhibitive action via adsorption. najah.edu

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the electronic structure and reactivity of molecules like this compound, complementing experimental findings. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), and simulation methods like Monte Carlo are frequently employed. researchgate.netnih.gov

Quantum Chemical Calculations (DFT) : DFT methods are used to calculate various molecular properties and electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher E(HOMO) value suggests a greater tendency to donate electrons, while a lower E(LUMO) indicates a greater ability to accept electrons. The energy gap (ΔE = E(LUMO) - E(HOMO)) is an indicator of molecular stability and reactivity. These calculations help predict the reactive sites of a molecule and its potential to interact with other reagents or surfaces. nih.gov

Monte Carlo Simulations : These simulations are used to model the adsorption of molecules onto a surface. By exploring numerous possible configurations, Monte Carlo methods can identify the most stable (lowest energy) adsorption geometry for a molecule like a quinoxaline derivative on a metal surface (e.g., Fe (110)). The calculated adsorption energy provides a quantitative measure of the interaction strength between the molecule and the surface, which can be correlated with experimental observations. researchgate.netnih.gov

Computational Parameters for Quinoxaline-Based Corrosion Inhibitors
CompoundMethodCalculated ParameterValueSignificanceSource
Mt-3-PQPPDFTE(HOMO)-5.69 eVHigher value indicates greater electron-donating ability, correlating with higher inhibition efficiency. nih.gov
Cl-4-PQPPDFTE(HOMO)-6.02 eVLower value suggests lower electron-donating tendency compared to Mt-3-PQPP. nih.gov
Mt-3-PQPPMonte CarloAdsorption Energy-1813.4 kJ/molHigh negative value indicates strong, spontaneous adsorption on the Fe(110) surface. nih.gov
Cl-4-PQPPMonte CarloAdsorption Energy-1721.2 kJ/molStrong adsorption, but less so than Mt-3-PQPP, consistent with experimental efficiency. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of quinoxaline derivatives. DFT calculations provide valuable insights into molecular geometries, electronic properties, and spectroscopic behaviors, which are crucial for understanding the chemical nature of compounds like this compound.

Theoretical studies on quinoxaline derivatives, utilizing methods such as B3LYP with basis sets like 6-311G(d,p), have been employed to optimize molecular geometries and analyze electronic properties. researchgate.net A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For instance, in a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov These values are instrumental in determining global reactivity descriptors such as hardness (η), chemical potential (μ), and softness (S), which further elucidate the molecule's reactivity. nih.gov The distribution of Mulliken charges, another output of DFT calculations, reveals the net atomic charges within the molecule, highlighting the most electronegative and electropositive centers and thus predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. This information is critical for understanding intermolecular interactions and predicting reaction pathways.

Table 1: Representative Global Reactivity Descriptors Calculated from DFT

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Softness (S)1 / (2η)Measure of polarizability
Electrophilicity Index (ω)μ2 / (2η)Electrophilic nature of the molecule

This table presents the common global reactivity descriptors derived from HOMO and LUMO energies, which are calculated using DFT methods to predict the chemical behavior of molecules.

Molecular Dynamics (MD) Simulations for Molecular Interactions and Stability

MD simulations have been successfully applied to understand the behavior of boronic acids in complex biological environments. For example, simulations have been used to develop and validate polarizable force fields for boronic acid-β-lactamase complexes. acs.orgnih.gov These studies are crucial for understanding the binding mechanisms and stability of boronic acid-based inhibitors in aqueous solutions. acs.orgnih.gov The simulations can reveal the stability of the complex by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value suggests that the system has reached equilibrium. nih.gov

In the context of quinoxaline derivatives, MD simulations have been used to investigate their interaction and stability when bound to biological macromolecules. For instance, simulations of quinoxaline cellulose derivatives bound to proteins have been performed to forecast the behavior of the compounds in the active site. nih.gov The stability of the protein-ligand complex is often assessed by calculating the RMSD of the protein backbone and the ligand throughout the simulation. nih.gov

The interaction energy between the ligand and the receptor can also be calculated from MD trajectories, providing a quantitative measure of the binding affinity. Furthermore, analysis of the simulation can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. This information is invaluable for the rational design of new molecules with improved binding and stability profiles.

Table 2: Key Parameters Analyzed in MD Simulations

ParameterDescriptionInsight Provided
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of a superimposed molecule and a reference structure over time.Conformational stability of the molecule or complex.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues from their average position.Identifies flexible regions of the molecule.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between molecules over time.Reveals key interactions contributing to binding and stability.
Interaction EnergyCalculates the non-bonded interaction energy (van der Waals and electrostatic) between two molecules.Quantifies the strength of the molecular interaction.
Radius of Gyration (Rg)Measures the compactness of a molecule or complex.Indicates conformational changes and stability.

This table outlines important parameters that are typically analyzed from Molecular Dynamics simulation trajectories to understand the dynamic behavior, interactions, and stability of molecular systems.

Quantum Chemical Calculations in Reaction Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling chemical reactions and elucidating reaction mechanisms at the molecular level. These computational methods allow for the investigation of transition states, reaction intermediates, and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For reactions involving quinoxaline derivatives, quantum chemical calculations can be used to propose and validate reaction mechanisms. For example, in the synthesis of 2-methylquinoxaline 1,4-dioxide, DFT was used to propose a mechanism for the cycloaddition reaction. iiste.org By analyzing the energies of the molecular orbitals (HOMO and LUMO) of the reactants, it was possible to predict the feasibility and kinetics of the reaction. The energy difference between the HOMO of one reactant and the LUMO of another can indicate the strength of their interaction and the likelihood of a reaction occurring. iiste.org

Quantum chemical modeling can also be used to study the selectivity of reactions. For instance, in enzymatic reactions, calculations can help to understand the factors that govern regio- and enantioselectivity. diva-portal.org By modeling the interaction of the substrate with the enzyme's active site, it is possible to identify the key residues and interactions that control the reaction outcome. diva-portal.org

The calculation of reaction energy profiles, which map the energy of the system as it proceeds along the reaction coordinate, is a key application of quantum chemical methods. These profiles allow for the identification of transition states and the determination of activation barriers, which are directly related to the reaction rate. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Table 3: Applications of Quantum Chemical Calculations in Reaction Modeling

ApplicationDescriptionInformation Gained
Mechanism ElucidationModeling the step-by-step process of a chemical reaction.Identification of intermediates, transition states, and the overall reaction pathway.
Transition State AnalysisLocating and characterizing the highest energy point along the reaction coordinate.Determination of activation energy and understanding of the bond-making/breaking process.
Kinetic and Thermodynamic PredictionCalculating reaction rates and equilibrium constants from first principles.Prediction of reaction feasibility, spontaneity, and product distribution.
Selectivity StudiesInvestigating the factors that control the formation of one product over another (regio-, chemo-, and stereoselectivity).Rationalization of experimental observations and guidance for catalyst and substrate design.
Solvent EffectsModeling the influence of the solvent on the reaction pathway and energetics.More accurate prediction of reaction outcomes in solution.

This table summarizes the key applications of quantum chemical calculations in the study of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

In Silico Prediction Models (e.g., ADME for drug candidates)

In silico prediction models are computational tools used in the early stages of drug discovery to assess the pharmacokinetic properties of potential drug candidates. These models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its potential success as a drug. For quinoxaline-based compounds being considered for therapeutic applications, in silico ADME prediction is an essential step.

Various software and web-based tools, such as SwissADME and PreADMET, are used to calculate a range of physicochemical and pharmacokinetic parameters. nih.govmdpi.com These predictions are based on the chemical structure of the molecule and help to identify potential liabilities that could lead to poor bioavailability or toxicity. Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. nih.gov

Drug-likeness is another important concept evaluated by these models, often based on rules such as Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Quinoxaline derivatives are often evaluated against these and other rules to assess their potential as orally available drugs. nih.gov

In silico toxicity predictions are also a crucial component of these models. They can forecast potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity, allowing for the early deselection of compounds with unfavorable safety profiles. nih.gov By integrating these various in silico predictions, researchers can prioritize the synthesis and further testing of compounds with the most promising drug-like properties, thereby saving significant time and resources in the drug development process.

Table 4: Representative In Silico ADME Parameters for Drug Candidates

PropertyParameterDesired Range/Value for Drug CandidatesSignificance
Physicochemical Properties Molecular Weight (MW)< 500 g/mol Affects absorption and distribution
Lipophilicity (logP)< 5Influences solubility, absorption, and membrane permeability
Aqueous Solubility (logS)> -4Crucial for absorption and formulation
Polar Surface Area (PSA)< 140 ŲRelates to membrane permeability
Pharmacokinetics Gastrointestinal (GI) AbsorptionHighEssential for oral bioavailability
Blood-Brain Barrier (BBB) PermeationYes/No (depending on target)Predicts central nervous system effects
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump that can reduce drug absorption
Cytochrome P450 (CYP) InhibitionNo (for major isoforms)Predicts potential for drug-drug interactions
Drug-Likeness Lipinski's Rule of Five0 violationsGeneral indicator of oral bioavailability
Bioavailability ScoreHighA composite score predicting the fraction of an administered dose that reaches systemic circulation

This table provides a summary of key ADME and drug-likeness parameters that are commonly predicted using in silico models to evaluate the potential of a chemical compound as a drug candidate.

Advanced Applications in Medicinal and Biological Chemistry Research

Rational Design and Synthesis of Bioactive Quinoxaline (B1680401) Derivatives

The quinoxaline core is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous compounds with a broad spectrum of biological activities, including anticancer properties. The rational design of new quinoxaline derivatives often involves modifying the core structure at various positions to optimize interactions with specific biological targets. Quinoxalin-6-ylboronic acid serves as a key intermediate for introducing aryl or heteroaryl substituents at the 6-position of the quinoxaline ring. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura coupling reaction is a preferred method for these modifications due to its mild reaction conditions, high tolerance of functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

The quinoxaline moiety is a constituent of several anticancer agents, where it contributes to the molecule's ability to interact with various oncogenic targets. The synthesis of these agents often leverages palladium-catalyzed cross-coupling reactions to build molecular complexity and diversity.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As many cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation and DNA repair processes, NAMPT has become an attractive target for cancer therapy. The development of NAMPT inhibitors aims to deplete NAD+ levels in tumor cells, leading to an energy crisis and cell death.

While the quinoxaline scaffold is of significant interest in the design of various enzyme inhibitors, specific examples detailing the synthesis of NAMPT inhibitors directly from this compound are not prominently featured in available research. However, the principles of rational drug design suggest its potential utility. The Suzuki-Miyaura coupling reaction, for which this compound is an ideal substrate, is a well-established method for creating libraries of substituted heterocyclic compounds for screening against therapeutic targets like NAMPT. nih.gov This synthetic strategy would allow for the exploration of various aryl and heteroaryl substitutions on the quinoxaline core to identify novel and potent NAMPT inhibitors.

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. It typically exists in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation (the Warburg effect). Forcing PKM2 into its highly active tetrameric state with small-molecule activators can reverse this effect, suppress tumor growth, and restore normal glucose metabolism. uni-konstanz.de Therefore, PKM2 activation is a promising strategy in cancer therapy. researchgate.net

The rational design of PKM2 activators has led to the exploration of various chemical scaffolds. nih.gov Knowledge-based drug design approaches have been utilized to identify critical structural features from known PKM2 activators to design new compounds with high binding affinities that can stabilize the active tetrameric conformation. uni-konstanz.de While specific activators synthesized directly from this compound are not detailed in the surveyed literature, the quinoxaline scaffold is a recognized benzopyrazine of interest in medicinal chemistry. researchgate.net The established role of boronic acid-based molecules as PKM2 activators suggests a clear path for rational design. A quinoxaline moiety could be incorporated into known activator pharmacophores using this compound via Suzuki coupling, aiming to enhance target engagement or improve pharmacological properties.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers. Aberrant STAT3 signaling promotes cancer progression by inducing cell proliferation, angiogenesis, invasion, and metastasis while inhibiting apoptosis. Consequently, the development of small-molecule inhibitors that can block the STAT3 signaling pathway is a major focus of cancer drug discovery.

The synthesis of novel heterocyclic compounds as potential STAT3 inhibitors often employs modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. rsc.org These reactions enable the systematic modification of core scaffolds to optimize binding to the STAT3 protein. Although the quinoxaline framework is a common starting point for the development of bioactive molecules, the direct application of this compound for the synthesis of STAT3 pathway modulators has not been explicitly described in the reviewed scientific literature. Nevertheless, its utility in Suzuki-Miyaura reactions makes it a valuable tool for creating diverse quinoxaline-based libraries for screening against this important oncogenic target.

Topoisomerase II is a crucial nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks to allow DNA strands to pass through each other. Molecules that inhibit Topoisomerase II can trap the enzyme-DNA complex, leading to permanent DNA breaks and inducing apoptosis in rapidly dividing cancer cells, making it an effective target for chemotherapy.

The quinoxaline scaffold is a key component in the design of novel Topoisomerase II inhibitors. A highly effective strategy for synthesizing diverse quinoxaline derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the site-selective synthesis of 2-aryl-6-chloroquinoxalines and 2,6-diarylquinoxalines starting from 2,6-dichloroquinoxaline (B50164) and various arylboronic acids. researchgate.net This methodology allows for the controlled introduction of different aryl groups at specific positions on the quinoxaline ring, which is crucial for tuning the biological activity. The reaction proceeds with excellent site selectivity, controlled by electronic parameters, providing a convenient route to pharmacologically relevant quinoxaline derivatives. researchgate.net

Below is a table summarizing the synthesis of various 2-aryl-6-chloroquinoxaline derivatives via the Suzuki-Miyaura coupling reaction.

EntryArylboronic Acid (ArB(OH)₂)Product (2-Ar-6-chloroquinoxaline)Yield (%)
1Phenylboronic acid2-Phenyl-6-chloroquinoxaline84
22-Tolylboronic acid2-(o-Tolyl)-6-chloroquinoxaline85
34-Tolylboronic acid2-(p-Tolyl)-6-chloroquinoxaline97
44-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline92
54-(Trifluoromethyl)phenylboronic acid6-Chloro-2-[4-(trifluoromethyl)phenyl]quinoxaline23
64-tert-Butylphenylboronic acid2-(4-tert-Butylphenyl)-6-chloroquinoxaline88

Data sourced from literature describing the Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline. researchgate.net

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a validated target for cancer therapy. Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression and induces cell death. umich.edu

Structure-guided design has been instrumental in developing potent inhibitors for DHODH. nih.govosti.govresearchgate.net Much of this research has focused on scaffolds such as quinoline (B57606) carboxylic acids. nih.gov For instance, synthetic routes to develop potent quinoline-based analogues have been successfully established. nih.govosti.gov While the Suzuki coupling of boronic acids has been employed in the synthesis of heterocyclic inhibitors for various targets umich.edu, the existing literature does not specifically describe the design or synthesis of quinoxaline-based DHODH inhibitors derived from this compound. The research focus has remained primarily on the quinoline and related heterocyclic systems for this particular enzyme target.

Antimicrobial and Antibiotic Research

The quinoxaline nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netsapub.orgnih.gov Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. rsc.org While specific studies focusing solely on the antimicrobial properties of this compound are not extensively documented, the known activities of related quinoxaline derivatives provide a strong rationale for its investigation in this area.

For instance, a series of novel quinoxaline-6-carboxamide (B1312456) derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net The study revealed that compounds incorporating certain phenyl and aniline (B41778) moieties exhibited excellent antibacterial activity. researchgate.net This suggests that the 6-position of the quinoxaline ring is a suitable site for modification to achieve potent antimicrobial effects.

Furthermore, other substituted quinoxalines have shown considerable activity against various microbial species. researchgate.net The introduction of different functional groups at various positions on the quinoxaline ring has been shown to modulate the antimicrobial spectrum and potency. researchgate.net Given that the boronic acid moiety is known to be present in some antimicrobial compounds, it is plausible that this compound could exhibit interesting antimicrobial properties, potentially through mechanisms involving interactions with bacterial enzymes or other cellular targets. Research into the antimicrobial potential of quinoxaline derivatives is ongoing, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria. ijpsr.com

Quinoxaline Derivative ClassTested AgainstObserved ActivityReference
Quinoxaline-6-carboxamidesE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent antibacterial activity with specific substitutions. researchgate.net
Various 2,3-substituted quinoxalinesS. aureus, E. coli, Candida albicansConsiderable activity against S. aureus and C. albicans. researchgate.net
General Quinoxaline DerivativesGram-positive and Gram-negative bacteriaBroad spectrum of antibacterial activity. ijpsr.com

Anti-inflammatory Compound Development

Quinoxaline derivatives have emerged as a promising class of compounds for the development of novel anti-inflammatory agents. ijpsr.combenthamdirect.com Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX), cytokines, and various kinases. researchgate.net The anti-inflammatory potential of the quinoxaline scaffold suggests that this compound could also serve as a valuable building block in this therapeutic area.

Studies on various quinoxaline derivatives have demonstrated their ability to reduce inflammation in preclinical models. unav.edunih.gov For example, certain aminoalcohol-based quinoxaline small molecules have been shown to decrease leukocyte migration and reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Another study reported that some quinoxaline and quinoxaline 1,4-di-N-oxide derivatives exhibited significant in vivo anti-inflammatory effects in a carrageenan-induced edema model, with one compound showing activity comparable to the reference drug indomethacin. unav.edu

Quinoxaline DerivativeModel/TargetKey FindingReference
Aminoalcohol-based quinoxalinesMouse carrageenan peritonitisDecreased leukocyte migration and levels of IL-1β and TNF-α. nih.gov
Quinoxaline and quinoxaline 1,4-di-N-oxide derivativesCarrageenan-induced edemaIn vivo anti-inflammatory effect comparable to indomethacin. unav.edu
General Quinoxaline DerivativesInflammatory modulators (COX, cytokines, kinases)Inhibitory action on various inflammatory pathways. researchgate.net

Development of Enzyme Inhibitors (e.g., PI3Kδ, PDE4, SIRT1, β-lactamase, Autotaxin)

The quinoxaline scaffold is a versatile template for the design of inhibitors targeting a wide range of enzymes implicated in various diseases. nih.govresearchgate.net The incorporation of a boronic acid moiety in this compound is particularly noteworthy, as boronic acids are known to act as potent, often reversible, inhibitors of serine proteases and other enzymes by mimicking the tetrahedral transition state. nih.gov

PI3Kδ: Phosphoinositide 3-kinases (PI3Ks) are crucial in cell signaling, and their dysregulation is linked to cancer and inflammatory diseases. rsc.org While quinazoline-based compounds have been optimized as potent and selective PI3Kδ inhibitors, specific data on quinoxaline-based inhibitors is less common. rsc.org However, the structural similarity between quinazoline (B50416) and quinoxaline suggests that quinoxaline derivatives could also be explored as PI3K inhibitors. nih.gov

PDE4: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibitors are used to treat inflammatory conditions like COPD. Novel hybrid molecules connecting an indole (B1671886) moiety with a quinoxaline ring have been designed and synthesized as potential PDE4 inhibitors. researchgate.netmdpi.com Furthermore, imidazo[1,2-a]quinoxaline (B3349733) derivatives have also been identified as potent inhibitors of the PDE4 isoform. nih.gov

SIRT1: Sirtuin 1 (SIRT1) is a histone deacetylase involved in various cellular processes, and its inhibition is of interest for cancer therapy. researchgate.net Quinoxaline-based small molecules have been discovered as novel inhibitors of human SIRT1. researchgate.net Specifically, pyrrolo[1,2-a]quinoxalines have been explored for the development of SIRT1 inhibitors. researchgate.net

β-lactamase: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes. Boronic acid-based compounds are known to be effective inhibitors of these enzymes. mdpi.com Although direct evidence for this compound is unavailable, a novel quinoxaline compound, 3-hydrazinoquinoxaline-2-thiol, has shown effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria. benthamdirect.comipp.pt This highlights the potential of the quinoxaline scaffold in combating antibiotic resistance.

Autotaxin: Autotaxin (ATX) is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in inflammation and fibrosis. nih.govdrughunter.com The development of ATX inhibitors is an active area of research, and while specific quinoxaline-based inhibitors are not prominently featured in the provided results, the diverse inhibitory capacity of the quinoxaline scaffold makes it a candidate for future exploration in this area.

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing the biological efficacy of a lead compound. For quinoxaline derivatives, SAR studies have provided valuable insights into how different substituents on the quinoxaline ring influence their biological activities. nih.govresearchgate.net

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. nih.govresearchgate.net For instance, in a study of anticancer quinoxalines, it was found that the presence of electron-releasing groups like methoxy (B1213986) (OCH₃) at certain positions is essential for activity, while substitution with electron-withdrawing groups such as fluorine (F) can decrease it. nih.gov The position of substitution is also critical; for example, modifications at the 6- and 7-positions of the quinoxaline ring with halogens can increase activity. nih.gov

In the context of this compound, the boronic acid group at the 6-position is expected to significantly influence its biological profile. The electronic properties of the boronic acid group, being electron-withdrawing, could modulate the reactivity and binding interactions of the quinoxaline ring system. Furthermore, the ability of the boronic acid to form covalent bonds with active site residues of enzymes can lead to potent inhibition. The specific impact of the 6-boronic acid substituent would need to be empirically determined through synthesis and biological evaluation of a series of analogs. Studies on 2,3-substituted quinoxalin-6-amine analogs have also provided valuable SAR data, indicating that modifications at the 6-position are well-tolerated and can lead to potent antiproliferative compounds. ipp.pt

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be envisioned.

The boronic acid group itself can be considered a bioisostere of a carboxylic acid. Therefore, comparing the activity of this compound with that of quinoxaline-6-carboxylic acid could provide insights into the role of this functional group. Other potential bioisosteric replacements for the boronic acid moiety include tetrazoles, hydroxamic acids, and other acidic functional groups.

The quinoxaline ring system can also be subjected to bioisosteric replacement. For example, it is considered a bioisostere of quinoline, naphthalene, and benzothiophene. Comparing the biological activities of this compound with its quinoline or naphthalene-based boronic acid counterparts could reveal the importance of the pyrazine (B50134) ring in the quinoxaline scaffold for a particular biological target. A study on quinoline carboxamide-type ABCG2 modulators successfully employed a benzanilide-biphenyl replacement as a bioisosteric approach to improve compound stability. mdpi.com This highlights how bioisosteric modifications can address specific liabilities of a lead compound.

Biochemical and Cellular-Level Research

Investigating the effects of a compound at the biochemical and cellular level is crucial for understanding its mechanism of action. While specific biochemical and cellular studies on this compound are not detailed in the provided search results, the broader research on quinoxaline derivatives offers a glimpse into its potential cellular effects.

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells. nih.govipp.pt For example, a bisfuranylquinoxalineurea analog was found to activate caspases 3/7 and induce PARP cleavage, leading to apoptosis. ipp.pt Another study with aminoalcohol-based quinoxalines also demonstrated the induction of apoptosis in a colon cancer cell line. nih.gov These findings suggest that this compound could potentially exert cytotoxic effects on cancer cells through the induction of programmed cell death.

At the biochemical level, quinoxaline derivatives have been shown to inhibit various kinases involved in cell signaling pathways. nih.govresearchgate.net For instance, they can act as ATP-competitive inhibitors of protein kinases. researchgate.net The mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors has been studied, revealing their ability to target the ATP binding site. nih.gov Given the known ability of boronic acids to interact with enzyme active sites, it is plausible that this compound could function as an inhibitor of specific kinases or other enzymes, thereby modulating cellular signaling pathways. Further research, including enzymatic assays and cellular studies, would be necessary to elucidate the specific biochemical and cellular effects of this compound.

In Vitro Cytotoxicity and Cell Proliferation Assays on Human Cell Lines

No data from in vitro cytotoxicity or cell proliferation assays for this compound against the human cell lines MDA-MB-231, MCF-7, HeLa, PC3, A549, or HCT116 could be found in the public domain. The cytotoxic profiles and IC50 values reported in numerous studies are for structurally diverse quinoxaline derivatives. These derivatives are often tested against a panel of cancer cell lines to determine their potential as anticancer agents ekb.eg. The core quinoxaline structure is a common feature, but the cytotoxic effects are highly dependent on the specific chemical groups attached to this scaffold.

Molecular Target Identification and Validation Studies

There are no available molecular target identification or validation studies that specifically name this compound as the active compound. The process of identifying and validating molecular targets is a critical part of drug discovery and is typically performed on compounds that have already demonstrated significant biological activity (e.g., potent enzyme inhibition or cytotoxicity) nih.gov. As the initial biological activity data for this compound itself is not present in the literature, subsequent target identification studies have not been conducted. Research efforts are instead directed at elucidating the mechanisms of action and molecular targets of the biologically active quinoxaline derivatives.

Applications in Materials Science and Engineering Research

Development of Organic Electronic Materials

The electron-accepting nature of the quinoxaline (B1680401) ring system makes it an excellent component for creating donor-acceptor (D-A) type materials, which are fundamental to many organic electronic devices. researchgate.netnanoge.org Quinoxalin-6-ylboronic acid serves as a crucial starting material for incorporating this electron-deficient unit into larger π-conjugated systems.

Quinoxaline derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high electron affinities and ability to form rigid, planar conjugated structures. researchgate.netfrontiersin.orgnih.gov These properties facilitate efficient charge transport and help tune the emission characteristics of materials. Donor-acceptor type compounds based on quinoxaline are particularly promising for various optoelectronic applications, including OLEDs, dye-sensitized solar cells (DSSCs), and organic thin-film transistors (OTFTs). researchgate.net

The incorporation of quinoxaline units can lead to materials with strong intramolecular charge transfer (ICT), which is beneficial for charge transport within a single molecule. frontiersin.orgnih.gov For instance, novel bipolar donor-acceptor-donor (D-A-D) type molecules incorporating quinoxaline have been synthesized and used as host materials in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties. researchgate.net While direct fabrication of devices using solely this compound is not its primary application, its role as a precursor is critical. For example, it can be used to synthesize more complex molecules, such as 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), which has been successfully employed as a yellow host material in PHOLEDs. researchgate.net The boronic acid functional group enables its integration into these larger, functional molecules through reactions like the Suzuki coupling. mdpi.com

This compound is a key monomer in the synthesis of conjugated polymers and oligomers through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sci-hub.sescirp.orgscirp.orgrsc.org This reaction allows for the formation of carbon-carbon bonds between the quinoxaline core and other aromatic units, leading to extended π-conjugated backbones. scirp.org These polymers are investigated as active components in a variety of organic electronic devices. rsc.orgbohrium.com

The Suzuki coupling reaction has been successfully used to synthesize a range of quinoxaline-based conjugated polymers. sci-hub.sersc.org For example, a series of soluble poly[quinacridone-alt-quinoxaline] polymers were synthesized via Suzuki coupling, demonstrating the utility of quinoxaline derivatives in creating materials for organic photovoltaics. rsc.org In these syntheses, a boronic acid (or its ester derivative) on one monomer reacts with a halogenated partner on another. This compound provides the necessary reactive site to incorporate the quinoxaline unit into the polymer chain. The resulting donor-acceptor polymers often exhibit low band gaps and suitable HOMO/LUMO energy levels for applications in solar cells. rsc.org

Research has also explored catalyst-transfer polymerization (SCTP) for the precision synthesis of conjugated polymers based on strongly electron-deficient monomers like quinoxaline. researchgate.net The use of boronic acid-modified quinoxaline in these advanced polymerization techniques allows for the creation of polymers with controlled molecular weight and low dispersity, which is crucial for optimizing device performance. researchgate.net

Table 1: Properties of a Representative Quinoxaline-based Conjugated Polymer (PQCTQx) for Organic Photovoltaics

PropertyValueReference
Optical Band Gap (Egopt)1.82 eV rsc.org
HOMO Level-5.46 eV rsc.org
LUMO Level-3.50 eV rsc.org
Power Conversion Efficiency (PCE)3.6% rsc.org

Chemosensor and Biosensor Technologies

The boronic acid group of this compound is a versatile functional moiety for the development of chemosensors and biosensors. Boronic acids are known to form reversible covalent bonds with diols, a common structural feature in saccharides. pageplace.denih.govxmu.edu.cn They can also act as Lewis acids, enabling them to interact with and detect various anions like fluoride (B91410) and cyanide. nih.govfrontierspecialtychemicals.com The quinoxaline unit can act as a fluorophore or chromophore, providing a readable optical signal upon a binding event. nih.gov

Quinoxaline-based materials are frequently used in fluorescent optical chemosensors. researchgate.netnih.gov The combination of a quinoxaline signaling unit with a boronic acid recognition site allows for the design of sensors where the binding of an analyte modulates the fluorescence or color of the quinoxaline core. nih.gov The electron-deficient nature of the quinoxaline ring makes its photophysical properties sensitive to changes in its electronic environment, which can be triggered by the binding of an analyte to the boronic acid group. nih.gov

For example, sensors have been developed where the interaction between the boronic acid and an anion or saccharide alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the emission spectrum. researchgate.net Water-soluble quinolinium-boronic acid fluorescent probes have been designed that are sensitive to various anions, including halides and cyanide, at physiological concentrations. researchgate.net In these systems, the quinolinium core acts as the fluorescent reporter, while the boronic acid serves as the binding site for specific anions like fluoride or cyanide. researchgate.net

The primary sensing application of arylboronic acids is the recognition of polyols, particularly saccharides. pageplace.denih.gov The boronic acid group can form stable cyclic boronate esters with molecules containing cis-1,2- or 1,3-diols, such as glucose and fructose. nih.gov This interaction has been widely exploited to develop sensors for real-time glucose monitoring. nih.govnih.gov this compound provides a platform to develop such sensors, where the quinoxaline unit would report the binding event through a change in its optical properties.

In addition to saccharides, the Lewis acidic nature of the boron atom allows for the recognition of anions. nih.govrsc.org Boronic acid-based sensors have shown selectivity for anions such as fluoride (F⁻) and cyanide (CN⁻). frontierspecialtychemicals.comfrontiersin.org The binding mechanism often involves a direct interaction with the boron center or through hydrogen bonding interactions with the B(OH)₂ group. Quinoxaline-based receptors utilizing pyrrole (B145914) -NH groups alongside the quinoxaline moiety have been shown to be effective chromogenic and fluorogenic chemosensors for fluoride. nih.gov The combination of the quinoxaline heterocycle with the boronic acid functional group in a single molecule offers a promising strategy for creating selective anion sensors. nih.govresearchgate.net

Table 2: Examples of Anions and Polyols Recognized by Boronic Acid-Based Sensors

Analyte ClassSpecific ExamplesRecognition MoietyReference
AnionsFluoride (F⁻), Cyanide (CN⁻), Acetate (B1210297), Phosphate (Pi)Boronic Acid frontierspecialtychemicals.comresearchgate.netfrontiersin.org
PolyolsGlucose, Fructose, Sialic Acid, QuercetinBoronic Acid pageplace.denih.govnih.gov

Chemosensor arrays, sometimes referred to as "chemical noses" or "tongues," utilize multiple cross-reactive sensors to generate a unique response pattern for each analyte. frontiersin.orgmdpi.com This approach allows for the identification and quantification of multiple analytes simultaneously, even in complex mixtures. Boronic acid derivatives are excellent candidates for such arrays due to their broad, yet subtly different, affinities for various saccharides and anions. mdpi.comnih.gov

A fluorescent sensor array based on diboronic acid has been developed for the rapid identification of phenolic acids. mdpi.com In this system, competitive binding between the analytes and the boronic acid receptors releases fluorescent indicators, creating a distinct fluorescence pattern for different analytes. mdpi.com While specific arrays built from this compound are not yet widely reported, the principle is well-established. A self-contained sensor array has been demonstrated using a boronic acid-modified bullvalene, where the molecule's isomerization upon polyol binding creates a unique "fingerprint" for different analytes. nih.gov The distinct electronic and signaling properties of the quinoxaline scaffold make this compound a promising component for the future development of advanced, multi-component sensor arrays for complex sample analysis. frontiersin.orgmdpi.com

Corrosion Inhibition Studies

While the quinoxaline scaffold is a common feature in many effective corrosion inhibitors, specific research investigating this compound for this purpose is not extensively documented in publicly available literature. However, based on the known properties of quinoxaline derivatives and boronic acids, a theoretical mechanism for its potential as a corrosion inhibitor can be proposed.

The potential for this compound to act as a corrosion inhibitor stems from its molecular structure, which facilitates adsorption onto metal surfaces, a critical step in preventing corrosion. The adsorption process can occur through two primary mechanisms: physisorption and chemisorption, which may act competitively or concurrently. vulcanchem.comrsc.org

Physisorption (Physical Adsorption): This process involves weaker, non-specific electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the nitrogen atoms of the quinoxaline ring can become protonated, leading to a positively charged molecule that can be electrostatically attracted to the negatively charged metal surface (covered by anions from the acid).

Chemisorption (Chemical Adsorption): This involves the formation of stronger, more stable coordinate covalent bonds between the inhibitor and the metal. The quinoxaline ring in this compound is rich in π-electrons and contains two nitrogen atoms with lone pairs of electrons. researchgate.net These features allow the molecule to act as a Lewis base, donating electrons to the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate bond. The boronic acid group, -B(OH)₂, with its electron-deficient boron atom and oxygen lone pairs, could also participate in these interactions with the metal surface. vulcanchem.com

The adsorption of inhibitor molecules onto a metal surface leads to the formation of a protective film that insulates the metal from the corrosive environment. cymitquimica.com Studies on various quinoxaline derivatives have confirmed the formation of such films. rsc.orgresearchgate.net

Scanning electron microscopy (SEM) is a common technique used to visualize the surface morphology of the metal. In the presence of effective quinoxaline inhibitors, SEM images typically show a much smoother surface with significantly less damage compared to the pitted and rough surface of metal exposed to acid without an inhibitor. rsc.orgcymitquimica.com This visual evidence confirms that the adsorbed inhibitor molecules have formed a protective layer.

Electrochemical Impedance Spectroscopy (EIS) provides quantitative data on the properties of this film. The formation of a protective film is generally indicated by:

An increase in the charge transfer resistance (Rct), which signifies a slower corrosion process.

A decrease in the double-layer capacitance (Cdl), which suggests an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant as inhibitor molecules replace water molecules at the surface. rsc.org

While no specific electrochemical data exists for this compound, studies on related quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides show they form a pseudo-capacitive protective film on mild steel, protecting it from direct acid attack. vulcanchem.comrsc.org It is plausible that this compound would form a similar film, acting as a mixed-type inhibitor that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. vulcanchem.com

Applications in Crystal Engineering and Supramolecular Assembly

Arylboronic acids are highly valued building blocks in crystal engineering and supramolecular chemistry due to the directional and predictable nature of the interactions involving the boronic acid group. achemblock.comnih.gov this compound combines the versatile boronic acid moiety with a planar, heteroaromatic quinoxaline core, making it a promising candidate for constructing complex, self-assembled architectures.

The self-assembly is primarily driven by non-covalent interactions:

Hydrogen Bonding: The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor. It can form strong O-H···N hydrogen bonds with the nitrogen atoms of the quinoxaline ring of a neighboring molecule. This interaction is a common and robust motif in the crystal engineering of nitrogen-containing heterocycles with boronic acids. achemblock.com Furthermore, the boronic acid groups can self-associate to form dimeric or catemeric structures through O-H···O hydrogen bonds. sigmaaldrich.com

B-N Dative Bonds: An intriguing possibility is the formation of an intermolecular dative bond between the Lewis acidic boron atom of the boronic acid and a Lewis basic nitrogen atom of the quinoxaline ring on an adjacent molecule. Such B-N bond formation has been observed in the self-assembly of 8-Quinolineboronic acid, leading to unique supramolecular structures. sigmaaldrich.com

These varied interactions allow this compound to form diverse supramolecular assemblies, from simple co-crystals to more complex, extended networks like gels or porous frameworks. researchgate.netrsc.org The interplay of these forces dictates the final architecture. For instance, the competition between boronic acid self-association (O-H···O) and its interaction with the quinoxaline nitrogen (O-H···N) can lead to different structural outcomes (synthons).

Table of Potential Supramolecular Interactions for this compound

Interaction Type Donor Group/Atom Acceptor Group/Atom Typical Distance/Geometry Reference for Analogy
Hydrogen Bond Boronic Acid (-OH) Quinoxaline (N) O···N: ~2.7-2.8 Å achemblock.com
Hydrogen Bond Boronic Acid (-OH) Boronic Acid (O=B) O···O: ~2.7 Å sigmaaldrich.com
π-π Stacking Quinoxaline Ring Quinoxaline Ring Centroid-Centroid: ~3.4 Å worktribe.com
Dative Bond Boron (B) Quinoxaline (N) B-N: ~1.7 Å sigmaaldrich.com

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopy is a cornerstone in the analysis of quinoxalin-6-ylboronic acid, offering deep insights into its molecular structure and electronic behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are routinely used to confirm the identity and purity of the compound and to study its interaction with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. For the quinoxaline (B1680401) core, characteristic signals in the aromatic region (typically δ 7-9 ppm) would confirm the presence of the heterocyclic ring system. The specific chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern.

¹³C NMR: This technique maps the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom, including those in the quinoxaline ring and the carbon atom bonded to the boron.

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is particularly valuable. rsc.orgnih.gov The chemical shift of the boron nucleus is highly sensitive to its coordination environment and hybridization state. nih.gov For a trigonal planar boronic acid, a characteristic broad signal is expected. Upon formation of a tetrahedral boronate ester or complex (e.g., by interaction with diols), this signal would shift significantly upfield. rsc.orgnih.gov This technique is also instrumental in monitoring the pKa of the boronic acid and studying its binding phenomena with carbohydrates or other diol-containing molecules. nih.govresearchgate.net The pH of the solution significantly influences the boron chemical shift. researchgate.net

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H7.0 - 9.0 (aromatic)Environment and connectivity of protons on the quinoxaline ring.
¹³C120 - 160 (aromatic)Carbon skeleton of the molecule.
¹¹B20 - 35 (trigonal); 5 - 15 (tetrahedral)Coordination state and electronic environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for gaining structural information through the analysis of fragmentation patterns. rsc.orguab.edu

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate molecular weight, allowing for the determination of the elemental formula. rsc.org The fragmentation pattern observed in tandem MS (MS/MS) experiments can help confirm the structure. For this compound, characteristic fragmentation pathways could include:

Loss of the boronic acid group [B(OH)₂] or water (H₂O).

Cleavage of the quinoxaline ring system, which is typical for nitrogen-containing heterocyclic compounds. libretexts.orgresearchgate.net

Formation of adduct ions with species like sodium [M+Na]⁺ or protons [M+H]⁺, depending on the ionization mode. uab.edu

Analysis of these fragments allows researchers to piece together the structure of the parent molecule and confirm its identity. researchgate.net

Ionization Technique Information Obtained Expected Observations for this compound
Electrospray Ionization (ESI)Precise molecular weight of the intact molecule.Detection of the protonated molecule [M+H]⁺ or other adducts.
Tandem MS (MS/MS)Structural information from fragmentation patterns.Fragments corresponding to the loss of water, the boronic acid moiety, or parts of the quinoxaline ring.

UV-Visible (UV-Vis) Spectroscopy for Absorption and Emission Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For this compound, the conjugated π-system of the quinoxaline ring gives rise to characteristic absorption bands. byu.edu

The position (λmax) and intensity of these bands are sensitive to the molecular structure and its environment. researchgate.net

Structural Modifications: Extending the conjugation of the quinoxaline core or introducing electron-donating or electron-withdrawing groups can cause a shift in the absorption maxima to longer (red shift) or shorter (blue shift) wavelengths. researchgate.net

Solvent Effects: The polarity of the solvent can influence the electronic transitions, leading to shifts in the absorption spectrum. researchgate.net

Binding Studies: Changes in the UV-Vis spectrum upon the addition of an analyte can be used to study binding interactions. For instance, the interaction of the boronic acid group with a diol could perturb the electronic structure and lead to observable spectral changes.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TDDFT), can be used to simulate and interpret the experimental UV-Vis spectra of quinoxaline derivatives. nih.gov

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can generate a precise three-dimensional map of the electron density and, from that, the exact arrangement of atoms. nih.govmdpi.com

For this compound, a successful crystallographic analysis would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between boronic acid groups or with solvent molecules) and π-π stacking interactions between quinoxaline rings.

This information is invaluable for understanding the compound's physical properties and for designing molecules with specific solid-state characteristics. nih.gov While obtaining suitable crystals can be a challenge, the structural detail provided is unparalleled. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most common and powerful method used for analysis and purification.

High-Performance Liquid Chromatography (HPLC) for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is frequently employed.

A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or interaction with silica-based columns. researchgate.net Method development often focuses on optimizing mobile phase composition (e.g., pH, solvent ratio) and column type to achieve good peak shape and resolution.

For enhanced detection and quantification, especially at low concentrations, derivatization may be used. A specific method for boronic acids involves post-column reaction with a reagent like alizarin. nih.govwur.nl This reaction forms a fluorescent complex that can be detected with high sensitivity, allowing for the selective and rapid detection of boronic acids in complex mixtures. nih.govwur.nl

HPLC Method Stationary Phase Detection Method Application
Reversed-Phase (RP-HPLC)C18 or similar nonpolar materialUV-Vis (detecting the quinoxaline chromophore)Purity assessment, reaction monitoring
RP-HPLC with Post-Column DerivatizationC18Fluorescence (after reaction with alizarin)Selective and sensitive quantification of boronic acid derivatives

Electrochemical Characterization Techniques

The electrochemical behavior of quinoxaline derivatives is a subject of significant research interest, as these properties are often correlated with their biological activity. abechem.com While specific studies focusing solely on the electrochemical characterization of this compound are not extensively detailed in the provided research, the analysis of related quinoxaline compounds offers valuable insights into its potential electrochemical properties. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk voltammetry are commonly employed to investigate the redox processes of these molecules. uaeu.ac.ae

Research on various quinoxaline derivatives has consistently shown that the pyrazine (B50134) ring is the primary electroactive center within the molecule. uaeu.ac.aeresearchgate.net This ring system typically undergoes a pH-dependent, two-electron reduction process. researchgate.net The electrochemical reduction can occur in one or more steps, often corresponding to the number of pyrazine rings present in the molecule. uaeu.ac.ae For instance, studies on conjugated quinoxaline derivatives have demonstrated that each reduction step is a two-electron/two-proton process. uaeu.ac.ae The ease of reduction is influenced by the number of pyrazine rings, with an increase in their number making the molecule more susceptible to reduction due to conjugation effects. uaeu.ac.ae

The general mechanism for the electrochemical reduction of quinoxalin-2-one derivatives involves the protonation of a nitrogen atom in the ring, followed by the acceptance of an electron to form a semiquinone radical intermediate. researchgate.net This intermediate is relatively stable in acidic conditions. Further reduction of this radical can result in a separate current signal in voltammetric studies. researchgate.net The specific substituents on the quinoxaline ring can influence the reduction potential. It has been observed that quinoxaline derivatives with less negative reduction potentials tend to exhibit higher biological activity. abechem.com

Key Electrochemical Parameters for Quinoxaline Derivatives:

TechniqueInformation ObtainedTypical Observations for Quinoxaline Derivatives
Cyclic Voltammetry (CV) Redox potentials, reversibility of electron transfer, reaction mechanismspH-dependent reduction peaks corresponding to the pyrazine ring. uaeu.ac.aeresearchgate.net
Differential Pulse Voltammetry (DPV) Enhanced sensitivity for determining reduction/oxidation peak potentialsWell-defined peaks that can be used for quantitative analysis.
Rotating Disk Voltammetry Information on reaction kinetics and diffusion coefficientsUsed to confirm multi-electron/proton transfer processes. uaeu.ac.ae

Surface Analysis Methods (e.g., Scanning Electron Microscopy)

Surface analysis techniques are crucial for understanding the morphology and intermolecular interactions of quinoxaline derivatives, particularly in materials science applications such as corrosion inhibition and crystal engineering. While specific surface analysis data for this compound is limited in the available literature, studies on related compounds provide a framework for its potential surface characteristics.

Scanning Electron Microscopy (SEM) has been effectively used to study the surface of materials treated with quinoxalin-6-yl derivatives. For example, in corrosion inhibition studies, SEM images have confirmed the formation of a protective film of these inhibitor molecules on the surface of mild steel. researchgate.net This film acts as a barrier, preventing the corrosive medium from reaching the metal surface.

Hirshfeld surface analysis is another powerful technique employed to investigate intermolecular interactions within the crystalline structures of quinoxaline derivatives. This method allows for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. For instance, the analysis of a pyrrolo[1,2-a] quinoxaline derivative revealed the prominent intermolecular interactions that govern its crystal packing. nih.gov This type of analysis is valuable for understanding the solid-state properties of these compounds and for designing new materials with specific structural features.

The insights gained from these surface analysis techniques on related quinoxaline compounds suggest that this compound likely forms organized structures on surfaces and in the solid state, driven by various intermolecular forces.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems and Reaction Conditions for Quinoxalin-6-ylboronic Acid Synthesis

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often requiring acid or metal catalysts. researchgate.netsapub.org The future of this compound synthesis lies in the development of more efficient, sustainable, and versatile catalytic systems. Research is moving beyond traditional methods to explore greener and more effective protocols.

Key areas of exploration include:

Organocatalysis : Metal-free approaches are gaining traction due to their lower toxicity and environmental impact. nih.gov Organocatalysts like nitrilotris(methylenephosphonic acid) have demonstrated high efficiency in synthesizing quinoxalines in short reaction times and with excellent yields. nih.gov Future work will likely focus on designing chiral organocatalysts to achieve enantioselective synthesis of quinoxaline derivatives.

Ionic Liquids (ILs) : Ionic liquids are being investigated as both catalysts and green reaction media. nih.govresearchgate.net Brønsted acidic ionic liquids, for example, have been used for the efficient, solvent-free synthesis of quinoxalines, offering advantages like high yields, short reaction times, and catalyst reusability. researchgate.net The development of task-specific ionic liquids tailored for boronic acid stability and reactivity is a promising avenue.

Heterogeneous Catalysis : The use of solid acid catalysts, such as silica-supported perchloric acid (HClO4·SiO2) or sulfated zirconia, simplifies product purification and catalyst recovery. sapub.orgmdpi.com Research into novel solid catalysts, including metal-organic frameworks (MOFs) and functionalized nanoparticles, could provide highly active and selective systems for the synthesis of complex quinoxaline boronic acids. sapub.org

Advanced Reaction Conditions : The application of microwave irradiation and solvent-free reaction conditions is being explored to accelerate reaction rates and reduce waste. researchgate.netsapub.org These methods align with the principles of green chemistry, offering a more sustainable manufacturing pathway for this compound and its derivatives. mdpi.com

Table 1: Emerging Catalytic Systems for Quinoxaline Synthesis

Catalytic System Key Features Potential Advantages for this compound
Organocatalysts Metal-free; often based on common organic molecules. Reduced metal contamination; potential for asymmetric synthesis.
Ionic Liquids (ILs) Low vapor pressure; tunable properties; act as both solvent and catalyst. Green reaction medium; high efficiency; catalyst recyclability.
Heterogeneous Catalysts Solid-phase catalysts (e.g., zeolites, functionalized silica). Ease of separation and reuse; operational simplicity.
Photocatalysis Uses light to drive reactions; can enable novel transformations. Mild reaction conditions; access to unique reactivity pathways.

Expansion of this compound Utility in Multifunctional Therapeutic Agent Development

The quinoxaline core is a well-established pharmacophore found in numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.govdntb.gov.ua The boronic acid group adds a crucial layer of functionality, acting as a versatile handle for targeted interactions and stimuli-responsive behavior. acs.org The convergence of these two moieties in this compound opens the door to creating novel multifunctional therapeutic agents.

Future research is expected to focus on:

Dual-Target Inhibitors : Designing molecules that can simultaneously modulate two or more disease-relevant targets is a leading strategy in modern drug discovery. nih.govnih.gov For instance, derivatives of this compound could be engineered to act as dual inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are implicated in both cancer and inflammation. nih.gov

Targeted Drug Delivery : The boronic acid group can form reversible covalent bonds with diols, a motif present on the surface of many cell types, particularly cancer cells which overexpress sialic acids. nih.govresearchgate.net This interaction can be exploited to design this compound-based drugs that selectively target tumor tissues, thereby increasing efficacy and reducing off-target side effects. acs.orgresearchgate.net

Neurodegenerative Diseases : The multifactorial nature of diseases like Alzheimer's requires therapeutic agents that can address multiple pathological pathways. nih.gov this compound derivatives could be developed as multi-target-directed ligands that, for example, inhibit cholinesterase while also preventing the aggregation of amyloid-β proteins. nih.gov

Antimicrobial Agents : With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial drugs. mdpi.com Quinoxaline 1,4-dioxides have shown promise as DNA-damaging agents against mycobacteria. mdpi.com Incorporating a boronic acid function could enhance cellular uptake or enable targeting of specific bacterial surface polysaccharides.

Table 2: Potential Applications in Multifunctional Therapeutic Agents

Therapeutic Area Target Strategy Role of Quinoxaline Moiety Role of Boronic Acid Moiety
Oncology Dual EGFR/COX-2 Inhibition Core pharmacophore for enzyme inhibition. Enhance binding affinity; improve solubility.
Oncology Tumor-Targeted Drug Delivery Cytotoxic payload. Targeting ligand for sialic acid on cancer cells.
Neurology Alzheimer's Disease Cholinesterase inhibition; anti-amyloid aggregation. Modulate protein interactions; improve blood-brain barrier penetration.
Infectious Disease Antimycobacterial Agents DNA damage; core scaffold. Targeting bacterial cell wall diols; enhancing uptake.

Integration of this compound into Advanced Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli, are a major focus of modern materials science. Boronic acids are exemplary stimuli-responsive functional groups because of their ability to form dynamic covalent bonds with diols, a process that is sensitive to changes in pH and the concentration of saccharides like glucose. mdpi.com This property makes this compound an attractive building block for advanced functional materials.

Emerging research areas include:

Glucose-Responsive Systems : The reversible binding of glucose to boronic acids can be harnessed to create materials for diabetes management. mdpi.com For example, this compound could be incorporated into hydrogels or polymers for self-regulated insulin delivery systems that release the hormone in response to high blood glucose levels. mdpi.com

Self-Healing Materials : Dynamic covalent networks based on boronic esters can exhibit self-healing properties. rsc.orgwur.nl By integrating this compound into a polymer network, it is possible to create materials that can repair themselves upon damage when exposed to a specific stimulus (e.g., a change in pH), extending the material's lifespan and improving safety. rsc.orgwur.nl

Sensors and Diagnostics : The interaction between boronic acids and diols can be coupled with a fluorescent signal. mdpi.com This allows for the development of sensors that detect the presence of specific saccharides or glycoproteins, which can serve as disease biomarkers. The quinoxaline core itself has interesting photophysical properties that could be modulated upon boronic acid binding. researchgate.net

Stimuli-Responsive Drug Delivery : Boronic acid-containing polymers can be designed to assemble into nanoparticles or micelles that encapsulate drugs. acs.orgmdpi.com These nanocarriers can be engineered to release their payload in response to the specific microenvironment of a disease site, such as the acidic pH of a tumor or the presence of reactive oxygen species (ROS). acs.orgresearchgate.net

Table 3: Applications in Smart Materials and Responsive Systems

System Type Stimulus Functional Principle Potential Application
Hydrogels Glucose, pH Reversible cross-linking via boronate ester formation. Glucose-responsive insulin delivery.
Polymers pH, Diols Dynamic covalent exchange of boronic esters. Self-healing materials, recyclable plastics.
Fluorescent Probes Saccharides Competitive binding displaces a fluorescent reporter. Biological sensing and imaging of sugars.
Nanocarriers pH, ROS, ATP Disassembly of boronic acid-functionalized micelles/polymers. Targeted and controlled drug release.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Biology, and Materials Science

The most significant breakthroughs involving this compound are expected to emerge from interdisciplinary research that leverages expertise from synthetic chemistry, biology, and materials science. nih.gov This convergence allows for the rational design of molecules and systems with unprecedented functionality.

Future interdisciplinary directions include:

Chemical Biology : Synthetic chemists can create a diverse library of this compound derivatives with varied electronic and steric properties. Biologists can then use these compounds as chemical probes to study complex biological processes, such as glycosylation, or to evolve proteins and antibodies with novel binding capabilities by incorporating boronic acid-containing unnatural amino acids. nih.gov

Biomaterials Engineering : The functionalization of biological macromolecules like DNA or proteins with this compound can lead to the creation of novel biomaterials. duke.edu For example, DNA strands functionalized with multiple boronic acids can act as scaffolds for the multivalent binding of saccharides, creating new tools for diagnostics and affinity separation. duke.edu

Systems Chemistry : By combining the synthetic versatility of the quinoxaline scaffold with the dynamic covalent chemistry of boronic acids, researchers can construct complex, self-assembling systems. These systems could mimic biological functions, leading to the development of artificial enzymes or synthetic signaling pathways.

The synergy between these fields will be crucial for translating the fundamental properties of this compound into practical applications in medicine, diagnostics, and advanced materials.

Table 4: Interdisciplinary Research Approaches

Disciplines Research Focus Example Application
Synthetic Chemistry + Biology Design of Chemical Probes Probing protein-carbohydrate interactions in living cells.
Materials Science + Biology Development of Bio-hybrid Materials Creating DNA-based sensors for detecting specific glycoproteins.
Synthetic Chemistry + Materials Science Construction of Dynamic Covalent Networks Engineering recyclable thermosets with self-healing properties.
Chemistry + Biology + Materials Science Integrated Therapeutic Systems Developing targeted nanocarriers that sense a biomarker and release a drug.

Q & A

Basic Research Questions

Q. How can researchers synthesize Quinoxalin-6-ylboronic acid with high purity, and what key steps ensure reproducibility?

  • Methodology : The synthesis typically involves palladium-catalyzed cross-coupling or direct borylation of quinoxaline derivatives. To ensure purity, use column chromatography (silica gel) followed by recrystallization. Detailed experimental protocols, including reagent ratios, reaction temperatures, and purification steps, must be documented in the "Experimental" section of a manuscript, adhering to reproducibility standards outlined in academic journals . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm structural integrity.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify the boronic acid moiety and quinoxaline ring structure.
  • HPLC-MS : To assess purity and detect any anhydride byproducts (common in boronic acids) .
  • Elemental Analysis : Confirm stoichiometric composition.
  • Melting Point Determination : Compare with literature values for consistency. Ensure all data is cross-validated with peer-reviewed protocols .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodology : It is widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds. Design experiments by:

  • Selecting appropriate palladium catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3).
  • Optimizing solvent systems (e.g., DME/H2_2O) and reaction times.
  • Monitoring reaction progress via TLC and isolating products via standard workup procedures. Reference prior studies to identify optimal conditions for specific substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodology :

  • Comparative Analysis : Replicate experiments using identical substrates, catalysts, and conditions as conflicting studies.
  • Control Experiments : Test for common confounding variables (e.g., moisture sensitivity, boronic acid hydration).
  • Data Triangulation : Cross-reference results with computational models (DFT calculations) to predict reactivity trends.
  • Peer Consultation : Engage with experts to identify overlooked methodological flaws (e.g., inert atmosphere integrity) .

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Monitor boronic acid degradation via 1H^1H-NMR or UV-Vis spectroscopy at controlled pH levels (1–14).
  • Stabilization Techniques : Test additives (e.g., diols) to form stable boronate esters.
  • Environmental Simulation : Replicate physiological or industrial conditions to assess practical applicability. Document all variables (temperature, ionic strength) to ensure reproducibility .

Q. How can computational chemistry enhance the prediction of this compound’s reactivity in novel reaction systems?

  • Methodology :

  • DFT Calculations : Model transition states and electron density maps to predict regioselectivity in cross-coupling.
  • Machine Learning : Train algorithms on existing reaction datasets to forecast optimal catalysts/solvents.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications. Validate predictions with experimental data to refine models .

Guidelines for Literature Review and Data Validation

  • Comprehensive Searches : Use Google Scholar and academic databases (SciFinder, Reaxys) to compile peer-reviewed studies. Prioritize articles citing rigorous experimental protocols and reproducibility checks .
  • Critical Appraisal : Evaluate studies for methodological rigor, including control experiments, statistical analysis, and conflict-of-interest disclosures. Cross-verify findings with multiple sources to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.